2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl-linked 3-(3-bromophenyl)-1,2,4-oxadiazole moiety and at position 3 with a propyl group. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in signaling pathways . The propyl chain at position 3 may influence solubility and conformational flexibility .
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S/c1-2-10-25-19(26)15-8-3-4-9-16(15)22-20(25)28-12-17-23-18(24-27-17)13-6-5-7-14(21)11-13/h3-9,11H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIQDTSYNGBJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one can be achieved through a multistep process. Starting with 3-bromophenyl hydrazine and an appropriate aldehyde, the synthesis typically involves cyclization reactions to form the oxadiazole ring. Following this, the quinazolinone scaffold is constructed through condensation reactions involving appropriate amines and acid derivatives. Careful control of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for achieving high yields and purity.
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Key considerations include the selection of readily available starting materials, the use of environmentally friendly solvents, and the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide or other oxidizing agents are commonly used for oxidation reactions. Reduction reactions typically involve reagents like lithium aluminum hydride or catalytic hydrogenation. Substitution reactions may utilize nucleophiles such as alkoxides or amines, often in the presence of a suitable base.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
This compound has garnered interest in various scientific fields:
Chemistry: It serves as a valuable building block for synthesizing complex molecules, owing to its diverse functional groups.
Biology: Studies have explored its potential as a bioactive molecule, investigating its interactions with biological targets.
Industry: Its stability and reactivity make it suitable for industrial applications, including material science and chemical engineering.
Mechanism of Action
The compound's mechanism of action depends on its specific application. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or affecting signal transduction processes. Detailed studies are required to elucidate the exact mechanism of action for each application.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural and Functional Differences
The following table highlights structural and functional distinctions between the target compound and selected analogs:
Critical Analysis of Substituent Effects
- Halogen Variation: The 3-bromophenyl group in the target compound offers stronger halogen bonding compared to the 4-bromophenyl in the triazinoindole analog or the 3-chlorophenylsulfanyl in the pyrazole derivative .
- Heterocyclic Cores: The 3,4-dihydroquinazolin-4-one core provides a planar, conjugated system suitable for π-π stacking, whereas the triazinoindole-pyrazole hybrid introduces a fused heteroaromatic system with increased rigidity, possibly limiting conformational adaptability . The pyrazole-based analog lacks extended conjugation, reducing electronic delocalization .
- Functional Groups :
The methylsulfanyl linker in the target compound balances hydrophobicity and steric bulk, contrasting with the carbaldehyde group in the pyrazole analog, which may enable covalent interactions but risks off-target reactivity .
Research Findings and Implications
- Pharmacokinetic Profiles :
The oxadiazole moiety in the target compound likely improves metabolic stability over analogs with ester or amide linkages. However, the propyl group may reduce aqueous solubility compared to the dimethylindole derivative . - Target Selectivity: Quinazolinones are known EGFR inhibitors, but the bromophenyl-oxadiazole substituent could shift selectivity toward bromodomain-containing proteins or kinases with hydrophobic binding pockets .
Biological Activity
2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C25H19BrN4O3S |
| Molecular Weight | 535.4 g/mol |
| CAS Number | 2034326-21-9 |
The biological activity of this compound is primarily attributed to its oxadiazole and quinazolinone moieties. These functional groups are known for their roles in various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Activity : Quinazolinone derivatives are frequently studied for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit notable antimicrobial activity. For instance, compounds similar to the target molecule have been tested against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies indicate that the presence of the bromophenyl group enhances the antimicrobial efficacy.
Case Study:
A study conducted on related oxadiazole compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reaching as low as 16 µg/mL for some derivatives .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The target compound was assessed alongside other quinazolinone derivatives in human cell lines, revealing a selective cytotoxic effect on cancer cells while sparing normal cells.
Findings:
In a comparative study, compounds similar to this compound showed IC50 values ranging from 20 to 50 µM against various cancer cell lines (e.g., HeLa and A549) while exhibiting minimal toxicity towards L929 fibroblast cells .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity IC50 (µM) |
|---|---|---|
| This compound | 16 | 30 |
| Related Oxadiazole Derivative | 32 | 25 |
| Quinazolinone Analog | 12 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
